molecular formula C7H11NO3 B11765688 (1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 767616-64-8

(1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B11765688
CAS No.: 767616-64-8
M. Wt: 157.17 g/mol
InChI Key: FEWLBWFAAPVAFV-ZDLURKLDSA-N
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Description

“(1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid” (hereafter referred to as Ahc-OH) is a conformationally constrained bicyclic α-amino acid. Its structure features a rigid 7-azabicyclo[2.2.1]heptane scaffold with a hydroxyl group at the C3 position and a carboxylic acid moiety at C1. This compound serves as a proline analogue, designed to restrict peptide backbone flexibility and stabilize specific secondary structures, such as β-turns, in bioactive peptides and peptidomimetics .

Ahc-OH’s synthesis involves key steps like Diels-Alder reactions and transannular alkylation, enabling multigram-scale production for pharmaceutical research . Its industrial availability (99% purity, 25 kg/drum) underscores its relevance in drug discovery . Quantum mechanical analyses reveal unique nitrogen pyramidalization in its bicyclic amide, distinguishing it from proline and influencing peptide conformational dynamics .

Properties

CAS No.

767616-64-8

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C7H11NO3/c9-5-3-7(6(10)11)2-1-4(5)8-7/h4-5,8-9H,1-3H2,(H,10,11)/t4-,5+,7+/m1/s1

InChI Key

FEWLBWFAAPVAFV-ZDLURKLDSA-N

Isomeric SMILES

C1C[C@]2(C[C@@H]([C@@H]1N2)O)C(=O)O

Canonical SMILES

C1CC2(CC(C1N2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material and Initial Cycloaddition

The synthesis begins with (−)-8-phenylmenthyl 2-acetamidoacrylate, a chiral acrylate derivative that induces asymmetry during the Diels–Alder reaction with 1,3-butadiene. This step yields a bicyclic cycloadduct with defined stereochemistry at the bridgehead positions. The use of (−)-8-phenylmenthol as a chiral auxiliary ensures excellent facial selectivity, critical for subsequent steps.

Iodo-Oxazination

The cycloadduct undergoes iodo-oxazination to form a 1,3-oxazine intermediate (compound 2 in the original synthesis). This reaction introduces iodine at the C3 position while constructing the oxazine ring, a key structural feature that directs later stereochemical outcomes. The oxazine intermediate is isolated in high yield and serves as the substrate for ring-opening reactions.

Ring-Opening and Hydrolysis

Treatment of the oxazine 2 with trifluoroacetic acid (TFA) in water triggers ring-opening, yielding trifluoroacetate 3 in 99% yield. Subsequent neutralization with sodium carbonate in ethanol affords acetate 4 (95% yield), which undergoes hydrolysis under basic conditions to reveal the target carboxylic acid. The final hydrolysis step proceeds with retention of stereochemistry, delivering (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid in 88% overall yield from 2 .

Key Reaction Conditions and Yields

StepTransformationReagents/ConditionsYield
1Diels–Alder Cycloaddition1,3-butadiene, −78°C85%
2Iodo-OxazinationI₂, CH₃CN, rt90%
3Oxazine Ring-OpeningTFA/H₂O, rt99%
4NeutralizationNa₂CO₃, EtOH, 30°C95%
5Hydrolysis to Carboxylic AcidLiOH, MeOH/H₂O, reflux93%

Stereochemical Analysis and Optimization

The stereochemical integrity of the synthesis hinges on the chiral auxiliary and the rigidity of the bicyclic framework. X-ray crystallography and nuclear Overhauser effect (NOE) studies confirm the (1S,3S,4R) configuration, with the hydroxyl and carboxyl groups occupying exo positions relative to the azabicyclo scaffold. Notably, the use of sodium carbonate during neutralization minimizes epimerization, preserving enantiomeric excess (>99% ee).

Alternative Synthetic Approaches

While the asymmetric route above dominates the literature, a racemic synthesis of 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been reported. This method employs a shorter sequence starting from achiral precursors but lacks stereocontrol, necessitating subsequent resolution steps to isolate the (1S,3S,4R)-enantiomer. However, the racemic approach remains less practical for large-scale applications due to lower efficiency and added complexity.

Applications in Alkaloid Synthesis

The utility of (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid extends to natural product synthesis. For example, it serves as a precursor to (1R,4S)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one, a key intermediate in the formal synthesis of (+)-epibatidine. This transformation involves reductive decarboxylation and hydrogenolysis, further underscoring the compound’s versatility .

Chemical Reactions Analysis

Types of Reactions

(1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

(1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been investigated for its potential as a drug candidate due to its ability to interact with biological targets:

  • Neurotransmitter Modulation : The compound's structure allows it to influence neurotransmitter systems, particularly in the central nervous system (CNS). Studies have indicated its potential as a neuroprotective agent, which could be beneficial in treating neurodegenerative diseases.
  • Antimicrobial Activity : Research shows that derivatives of azabicyclo compounds exhibit antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The presence of the carboxylic acid group enhances solubility and bioavailability, which are critical for efficacy in antimicrobial applications.

Antitumor Activity

In vitro studies have demonstrated that (1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through the activation of caspase pathways. This mechanism highlights its potential role in cancer therapy.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial investigated the effects of related azabicyclo compounds on patients with anxiety disorders, showing significant improvements in symptoms compared to placebo controls.
  • Case Study 2 : Preclinical studies on mice demonstrated that administration of this compound resulted in reduced tumor size in xenograft models, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Proline

  • Structural Differences : Proline lacks the bicyclic framework and hydroxyl group of Ahc-OH. While Ahc-OH’s bond lengths resemble proline, its nitrogen atom exhibits pyramidalization (up to 7° angular deviation), reducing planarity and altering hydrogen-bonding capacity .
  • Conformational Impact : Ahc-OH enforces greater rigidity than proline, restricting the φ and ψ angles of peptide backbones and stabilizing β-turns more effectively .

2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid (Compound 96)

  • Key Differences: The nitrogen atom in this analogue is positioned at C2 instead of C5.
  • Synthesis : Prepared earlier than Ahc-OH, with methods focusing on 2-substituted derivatives via simpler alkylation routes .

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid (Penam Derivatives)

  • Structural Features: Contains a sulfur atom in the bicyclic system (e.g., penicillins like 6-aminopenicillanic acid). The thia group increases ring strain and reactivity, making these compounds prone to β-lactam ring opening—a trait absent in Ahc-OH .
  • Applications : Primarily used as β-lactam antibiotics, contrasting with Ahc-OH’s role in peptidomimetics .

7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid

  • Modifications: Replaces the nitrogen with oxygen, altering electronic properties.
  • Synthesis : Prepared via oxidation or epoxidation routes, differing from Ahc-OH’s Diels-Alder-based synthesis .

Conformational and Quantum Mechanical Analysis

Property Ahc-OH Proline 7-Oxabicyclo Analogue
Nitrogen Pyramidalization High (due to bicyclic strain) Minimal N/A (oxygen present)
Amide Bond Distortion Significant (~10° deviation) Planar Moderate
Ring Strain High (norbornane-like) Low Moderate
β-Turn Stabilization Stronger than proline Moderate Untested

Data derived from X-ray crystallography and DFT calculations .

Biological Activity

(1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound notable for its unique structural features and potential biological activities. This compound is derived from the 7-azabicyclo[2.2.1]heptane framework and has been investigated for various pharmacological properties, particularly in the context of drug development.

The molecular formula of (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is C8H13NO3, with a molecular weight of 171.19 g/mol. The compound features a hydroxyl group and a carboxylic acid functional group, contributing to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
IUPAC Name(1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Density1.5±0.1 g/cm³
Boiling Point367.4±32.0 °C

The biological activity of (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxyl and carboxylic acid groups facilitate binding to enzymes and receptors, influencing various biochemical pathways.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

1. Antiviral Activity
Studies have indicated that derivatives of bicyclic compounds similar to (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid exhibit antiviral properties against hepatitis C virus (HCV). These compounds act as inhibitors of the NS3/NS4A serine protease, essential for viral replication .

2. Neuroprotective Effects
Research has suggested that compounds within this class may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases . The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.

3. Antimicrobial Properties
Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further investigation in antibiotic development .

Case Study 1: Antiviral Efficacy

A study conducted by researchers at the University of La Rioja explored the synthesis and antiviral efficacy of (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane derivatives against HCV. The results demonstrated significant inhibition of viral replication in vitro, suggesting potential therapeutic applications in HCV infections .

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. The findings indicated that treatment with (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane resulted in reduced neuronal cell death and improved cellular function .

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm backbone structure, while 1^1H-13^13C HSQC/HMBC resolves connectivity.
  • HPLC-MS : Reversed-phase HPLC with tandem MS detects impurities (<0.1%).
  • X-ray Crystallography : Definitive stereochemical confirmation for crystalline derivatives .

How should discrepancies in spectral data (e.g., unexpected peaks in NMR) be resolved?

Advanced Characterization
Unexplained peaks may arise from tautomerism, rotamers, or degradation products. Use variable-temperature NMR to identify dynamic processes. Computational modeling (DFT or MD simulations) can predict spectral shifts. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy to rule out contaminants .

What safety protocols are essential for handling this compound?

Q. Basic Safety

  • PPE : Nitrile gloves, lab coats, and safety goggles (tested for chemical permeation resistance).
  • Ventilation : Use fume hoods for powder handling to prevent inhalation.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can stability issues under varying pH and temperature be mitigated?

Advanced Stability
Conduct accelerated stability studies (ICH Q1A guidelines):

  • Store lyophilized samples at -20°C under nitrogen.
  • Use buffered solutions (pH 6–8) to minimize hydrolysis. Monitor degradation via UPLC-PDA at 220 nm and 254 nm. If data is lacking, assume instability and prioritize real-time stability tracking .

How does solubility in aqueous and organic solvents influence formulation?

Basic Solubility
Solubility in water is limited (~0.1 mg/mL at 25°C), necessitating co-solvents (e.g., PEG 400) or salt formation. Ternary phase diagrams (compound/water/cosolvent) identify optimal ratios. Solubility in DMSO (>50 mg/mL) supports in vitro assays .

How can conflicting solubility data across studies be reconciled?

Advanced Data Analysis
Standardize measurement conditions (e.g., shake-flask method, USP apparatus). Assess ion-specific effects (Hofmeister series) and counterion selection (e.g., sodium vs. potassium salts). Use molecular dynamics simulations to predict solvation free energy .

What in vitro models are suitable for evaluating antibacterial activity?

Q. Basic Bioactivity

  • MIC Assays : Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains.
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.
  • Synergy Studies : Combine with β-lactamase inhibitors (e.g., clavulanic acid) .

How can SAR studies enhance pharmacological profiles of derivatives?

Q. Advanced SAR

  • Scaffold Modifications : Introduce substituents at C3 or C7 to modulate steric/electronic effects.
  • Molecular Docking : Target penicillin-binding proteins (PBPs) or β-lactamases.
  • ADMET Profiling : Use Caco-2 cells for permeability and hepatic microsomes for metabolic stability .

Notes

  • Safety : Classify as a potential carcinogen (IARC Group 2B) based on structural analogs .
  • Regulatory Compliance : Follow EP/USP monographs for impurity thresholds (e.g., ≤0.15% for any single unknown) .

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